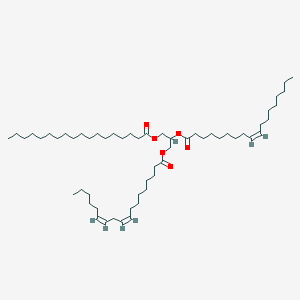

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol

Vue d'ensemble

Description

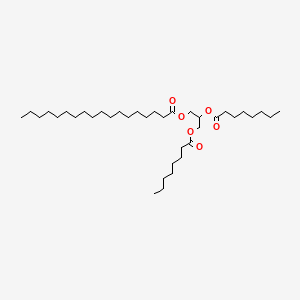

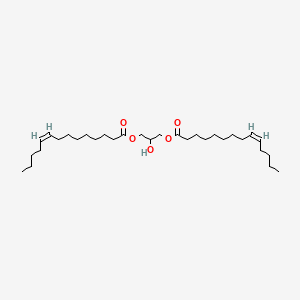

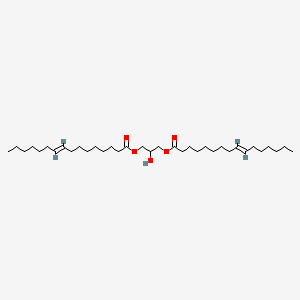

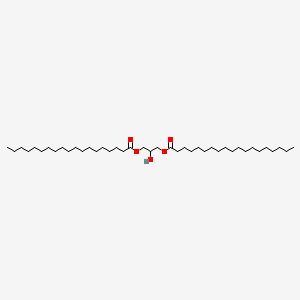

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is a triacylglycerol compound that consists of three fatty acids: linoleic acid, oleic acid, and stearic acid. These fatty acids are esterified at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, respectively . This compound is found in various natural oils, including peanut and soybean oils, as well as in ostrich and emu oils .

Mécanisme D'action

Target of Action

Glycerol 1-linolate 2-oleate 3-stearate, also known as 1-oleate-2-palmitate-3-linoleate (OPL), primarily targets lipid metabolism and gut microbiota . It interacts with these targets to regulate body weight, liver lipid parameters, inflammation, and the gut bacterial community .

Mode of Action

OPL interacts with its targets by being incorporated into the diet. A high OPL (HOPL) diet can lead to decreased body weight, weight gain, liver triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in mice relative to a low OPL (LOPL) diet .

Biochemical Pathways

OPL affects several biochemical pathways. It elevates the level of anti-inflammatory lipids, such as very long-chain ceramides (Cer), lysophosphatidylcholine (LPC), phosphatidylcholine (PC), and ether triglycerides (TG) in the liver, and serum PC . It also reduces the level of oxidized lipids (liver OxTG, HexCer 18:1;2O/22:0) and serum TG . In the gut, intestinal probiotics, including Parabacteroides, Alistipes, Bacteroides, Alloprevotella, and Parasutterrlla, are enriched in the HOPL-fed group .

Pharmacokinetics

The pharmacokinetics of OPL is influenced by its dietary intake. A high OPL diet can lead to significant changes in lipid metabolism and gut microbiota, indicating its bioavailability . .

Result of Action

The action of OPL results in improved lipid metabolism and gut bacteria, reducing the level of pro-inflammatory cytokines . It also leads to changes in liver lipid parameters and inflammation, indicating its molecular and cellular effects .

Action Environment

The action of OPL can be influenced by environmental factors such as diet. For instance, a high OPL diet can lead to different nutritional outcomes compared to a low OPL diet . Moreover, the crystallization behavior of OPL can be influenced by temperature, which can affect its stability .

Analyse Biochimique

Biochemical Properties

Glycerol 1-linolate 2-oleate 3-stearate, like other TAGs, plays a crucial role in biochemical reactions. It serves as a reservoir of metabolic energy and as a source of fatty acids. The enzymes lipases and phospholipases can hydrolyze it, releasing the fatty acids for use in various metabolic pathways .

Cellular Effects

In cells, Glycerol 1-linolate 2-oleate 3-stearate can influence various cellular processes. For instance, it can affect cell signaling pathways and gene expression through its metabolites. The fatty acids released from it can serve as signaling molecules, influencing the activity of various proteins and genes .

Molecular Mechanism

At the molecular level, Glycerol 1-linolate 2-oleate 3-stearate exerts its effects through its interactions with various biomolecules. For instance, it can bind to certain proteins, influencing their activity. It can also be incorporated into cell membranes, affecting their properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycerol 1-linolate 2-oleate 3-stearate can change over time. For instance, it can undergo degradation, leading to changes in its effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Glycerol 1-linolate 2-oleate 3-stearate can vary with dosage. At low doses, it may have beneficial effects, such as improving lipid metabolism . At high doses, it could potentially have adverse effects .

Metabolic Pathways

Glycerol 1-linolate 2-oleate 3-stearate is involved in various metabolic pathways. For instance, it can be metabolized by the enzyme lipase to release its constituent fatty acids, which can then enter various metabolic pathways .

Transport and Distribution

Within cells and tissues, Glycerol 1-linolate 2-oleate 3-stearate is transported and distributed through various mechanisms. For instance, it can be carried in the bloodstream bound to lipoproteins .

Subcellular Localization

The subcellular localization of Glycerol 1-linolate 2-oleate 3-stearate can affect its activity and function. For instance, it can be localized in lipid droplets within cells, where it serves as a store of metabolic energy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification process. The reaction is usually carried out under controlled temperatures and pressures to ensure the formation of the desired triacylglycerol .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes may use continuous flow reactors to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as distillation and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

Hydrolysis: The ester bonds can be hydrolyzed to release the free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of the fatty acid groups with other alcohols or fatty acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.

Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids (linoleic acid, oleic acid, stearic acid) and glycerol.

Transesterification: New esters formed with different alcohols or fatty acids.

Applications De Recherche Scientifique

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol has a wide range of applications in scientific research:

Chemistry: Used as a substrate in lipid biochemistry studies to understand the behavior of triacylglycerols.

Biology: Investigated for its role in cellular metabolism and lipid signaling pathways.

Medicine: Studied for its potential effects on lipid-related diseases and its use in drug delivery systems.

Industry: Utilized in the formulation of cosmetics, food products, and biofuels

Comparaison Avec Des Composés Similaires

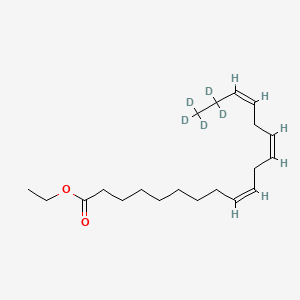

Similar Compounds

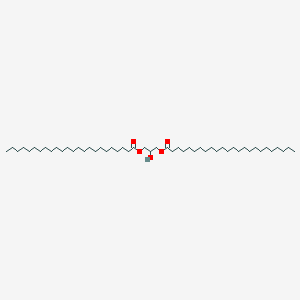

1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains the same fatty acids but in different positions on the glycerol backbone.

1-Oleoyl-2-linoleoyl-rac-glycerol: Contains oleic acid and linoleic acid esterified at different positions.

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: Contains two linoleic acid molecules and one oleic acid molecule.

Uniqueness

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is unique due to its specific arrangement of fatty acids, which influences its physical and chemical properties. This arrangement affects its melting point, solubility, and reactivity, making it distinct from other triacylglycerols .

Propriétés

IUPAC Name |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3/b19-16-,28-25-,30-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGSOZKJBWHOEG-VBOJLMESSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)

![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)

![9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester](/img/structure/B3026109.png)

![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)

![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)